N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide
Description
N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide is a highly specialized compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of both cyclopropyl and sulfonamide functional groups, making it a subject of interest in scientific research and industrial processes.
Properties
IUPAC Name |
N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO3S/c1-20-8-14(4-5-14)21(18,19)17-13-7-10(13)9-2-3-11(15)12(16)6-9/h2-3,6,10,13,17H,4-5,7-8H2,1H3/t10-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZZMHCQLYQTGB-GXFFZTMASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)S(=O)(=O)NC2CC2C3=CC(=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1(CC1)S(=O)(=O)N[C@@H]2C[C@H]2C3=CC(=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide typically involves the following steps:
Cyclopropanation: : The starting material, 4-chloro-3-fluorobenzene, undergoes cyclopropanation to introduce the cyclopropyl group.
The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired product's high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes described above. Large-scale reactors, automated systems for precise control of reaction conditions, and continuous monitoring of reaction progress are employed to ensure efficiency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: : Reduction reactions can alter the functional groups, leading to new compounds with different properties.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, resulting in the formation of derivatives with modified functionalities.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: : Reagents like halides, amines, and alcohols are common in substitution reactions.
Major Products
The products formed from these reactions vary based on the specific conditions and reagents used. They often include modified cyclopropyl derivatives, new sulfonamide compounds, and other functionalized products.
Scientific Research Applications
N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide has numerous applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: : Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: : Explored for its therapeutic potential, particularly in developing new pharmaceuticals with specific targeting properties.
Industry: : Utilized in the production of specialized materials and chemicals, often as a precursor or intermediate in various processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides rigidity to the molecule, influencing its binding affinity and specificity. The sulfonamide group plays a critical role in interactions with biological molecules, often acting as a pharmacophore in drug design.
Comparison with Similar Compounds
Similar Compounds
N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide
N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide
Uniqueness
The unique combination of the 4-chloro-3-fluorophenyl group with the cyclopropyl and sulfonamide functionalities distinguishes N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide from its similar counterparts
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
